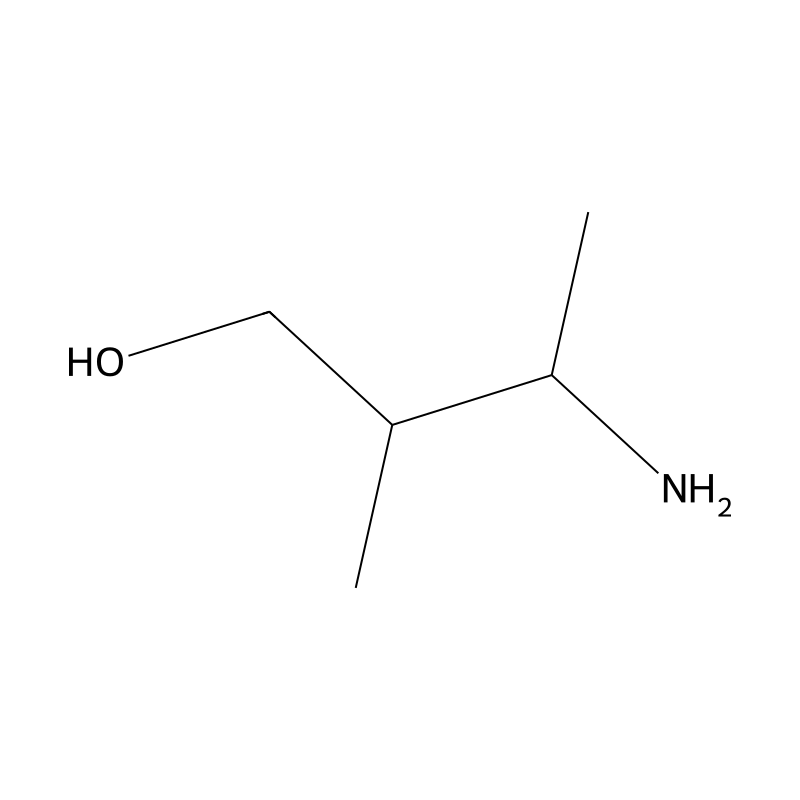

3-Amino-2-methylbutan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Amino-2-methylbutan-1-ol, with the molecular formula C5H13NO, is characterized by its branched-chain aliphatic structure. The presence of the amino and hydroxyl groups contributes to its reactivity and potential utility in multiple applications, particularly in the synthesis of more complex molecules .

There is no current research available on the specific mechanism of action of 3-Amino-2-methylbutan-1-ol in biological systems.

3-Amino-2-methylbutan-1-ol is classified as a hazardous material. Safety data sheets (SDS) indicate the following hazards:

Synthesis of Complex Molecules

One area of study explores 3-AMB-1-ol as a building block for synthesizing more complex molecules. Scientists have used it as a chiral nucleophile, a molecule that reacts preferentially with one enantiomer (mirror image) over another. This property is valuable in the synthesis of certain antibiotics, such as benanomicin and pradimicin. Source: Sigma-Aldrich:

Chiral Recognition

Another area of research investigates the use of 3-AMB-1-ol in the development of materials that can distinguish between chiral molecules. By incorporating 3-AMB-1-ol into crown ethers (cyclic molecules with ether functional groups), researchers have created materials that can selectively bind to specific enantiomers. This ability has potential applications in areas like separation science and asymmetric catalysis. Source: Sigma-Aldrich:

- Reductive Amination: This method can be used to synthesize 3-Amino-2-methylbutan-1-ol from ketones or aldehydes.

- Chiral Pool Strategies: It can serve as a chiral nucleophile, selectively reacting with specific enantiomers, which is particularly useful in asymmetric synthesis.

Synthesis methods for 3-Amino-2-methylbutan-1-ol are not extensively documented, but some proposed techniques include:

- Reductive Amination: This involves the reaction of a carbonyl compound with ammonia or an amine under reducing conditions.

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds to synthesize 3-Amino-2-methylbutan-1-ol through selective reactions.

3-Amino-2-methylbutan-1-ol has several applications:

- Building Block in Organic Synthesis: It is used as a precursor for synthesizing antibiotics like benanomicin and pradimicin.

- Chiral Separation: The compound can be incorporated into materials that distinguish between chiral molecules, enhancing techniques in separation science and asymmetric catalysis .

Research on interaction studies specifically involving 3-Amino-2-methylbutan-1-ol is scarce. Nonetheless, its role as a chiral nucleophile suggests it may interact favorably with other chiral compounds during synthesis processes. Further studies could elucidate its exact mechanisms of action and interactions within biological systems.

Several compounds share structural similarities with 3-Amino-2-methylbutan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-methylbutan-1-ol | C5H13NO | Often used as a chiral building block |

| 3-Aminobutan-1-ol | C4H11NO | One carbon shorter; involved in similar reactions |

| (S)-(+)-2-Amino-3-methylbutanol | C5H13NO | Stereoisomer; used in pharmaceutical applications |

Uniqueness of 3-Amino-2-methylbutan-1-ol

What sets 3-Amino-2-methylbutan-1-ol apart from its similar counterparts is its specific branched structure that enhances its reactivity and utility in asymmetric synthesis. Its ability to act as a chiral nucleophile makes it particularly valuable in creating enantiomerically pure compounds, which are crucial in drug development and other fields of chemistry .